ethyl 2-[[(7S)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]acetate
Overview
Description
Ethyl 2-[[(7S)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]acetate, also known as this compound, is a useful research compound. Its molecular formula is C19H27NO5 and its molecular weight is 349.4 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl 2-[[(7S)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]acetate is a complex organic compound that has garnered attention in various fields of biological research. This article explores its biological activity, mechanisms of action, and potential applications based on available literature and research findings.
- IUPAC Name : this compound
- Molecular Formula : C19H27NO5
- Molecular Weight : 349.4 g/mol
- CAS Number : 158223-19-9
The biological activity of this compound primarily involves interactions with specific biological targets such as enzymes and receptors. The compound's structure suggests potential for inhibition of cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation and have implications in cancer therapy.
Potential Targets:
- Cyclin-dependent Kinases (CDKs) : Inhibition of CDKs can lead to cell cycle arrest and may be beneficial in cancer treatment.
- Enzyme Inhibition : The compound may interact with various metabolic enzymes, influencing pathways related to drug metabolism and detoxification.
Biological Activity
Research studies have indicated several biological activities associated with this compound:
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Anticancer Activity :
- Studies have shown that derivatives of similar structures exhibit significant anticancer properties by inducing apoptosis in cancer cells.
- This compound may exhibit similar effects due to its structural analogies with known anticancer agents.
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Anti-inflammatory Effects :
- Compounds with similar naphthalene structures have been reported to possess anti-inflammatory properties through the inhibition of pro-inflammatory cytokines.
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Neuroprotective Properties :
- Some studies suggest that compounds related to this structure may offer neuroprotective effects by modulating neurotransmitter levels and protecting neuronal cells from oxidative stress.
Table 1: Summary of Biological Activities
Activity Type | Observations | References |
---|---|---|
Anticancer | Induces apoptosis in cancer cell lines | |
Anti-inflammatory | Inhibits cytokine production | |
Neuroprotective | Protects neurons from oxidative damage |
Case Study Example
In a study investigating the effects of similar naphthalene derivatives on cancer cell lines, researchers found that compounds with structural similarities to this compound significantly reduced cell viability and induced apoptosis through caspase activation pathways. These findings suggest a promising avenue for further research into the therapeutic potential of this compound in oncology.
Properties
IUPAC Name |
ethyl 2-[[(7S)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO5/c1-5-23-17(21)12-24-16-9-7-13-6-8-15(10-14(13)11-16)20-18(22)25-19(2,3)4/h7,9,11,15H,5-6,8,10,12H2,1-4H3,(H,20,22)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMEDEGMZBHSWAA-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(CCC(C2)NC(=O)OC(C)(C)C)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)COC1=CC2=C(CC[C@@H](C2)NC(=O)OC(C)(C)C)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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